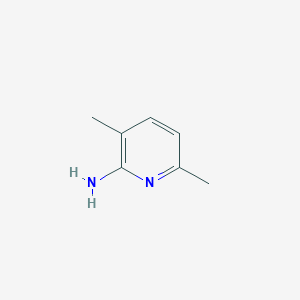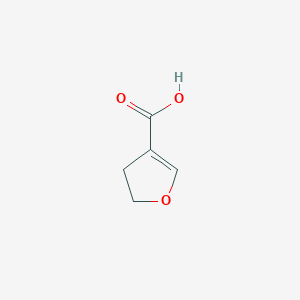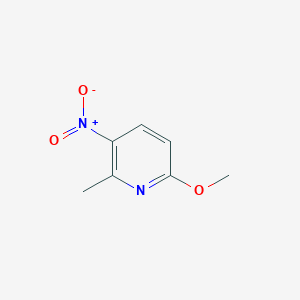
3,6-Dimethyl-2-pyridinamine
Vue d'ensemble
Description
“3,6-Dimethyl-2-pyridinamine” is a chemical compound with the CAS Number: 823-61-0 . It has a molecular weight of 122.17 . The IUPAC name for this compound is 3,6-dimethyl-2-pyridinamine .
Molecular Structure Analysis
The InChI code for “3,6-Dimethyl-2-pyridinamine” is 1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Antioxidant Properties
- Synthesis and Reactivity in Antioxidants : A series of 6-substituted-2,4-dimethyl-3-pyridinols, related to 3,6-dimethyl-2-pyridinamine, demonstrates significant antioxidant properties. These pyridinols are synthesized using a low-temperature conversion strategy and are found to be effective phenolic chain-breaking antioxidants, surpassing previously known compounds in this category (Wijtmans et al., 2004).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Research involving pyridine compounds, including those structurally related to 3,6-dimethyl-2-pyridinamine, has shown significant potential in inhibiting corrosion of steel in acidic environments. This includes compounds like 2-(3-methyl-1H-pyrazol-5-yl) pyridine, which demonstrate high efficiency in protecting steel against corrosion, particularly as cathodic inhibitors (Bouklah et al., 2005).
Microwave-Assisted Synthesis
- Microwave Irradiation in Chemical Synthesis : The use of microwave irradiation in synthesizing pyridine 2,6-dicarboxylic acid from 2,6-dimethylpyridine, a compound closely related to 3,6-dimethyl-2-pyridinamine, represents a shift from traditional synthesis methods to advanced microwave technology. This approach affects the yield and is dependent on various factors such as the amount of reactants and reaction conditions (Zhang et al., 2010).
Catalysis and Synthesis
- Catalysis in Multicomponent Reactions : A study reports the efficient synthesis of pyridine-pyrimidines, using compounds related to 3,6-dimethyl-2-pyridinamine, via a three-component reaction. This process involves the use of an ionic liquid supported on nanosilica as a reusable catalyst under microwave irradiation, showcasing advancements in catalysis and organic synthesis (Rahmani et al., 2018).
Advanced Material Synthesis
- Synthesis of Complex Molecular Structures : Research on the synthesis of complex pyridine structures, akin to 3,6-dimethyl-2-pyridinamine, for applications like antibiotics, demonstrates advanced techniques in organic synthesis. This includes methods for converting functional groups to achieve desired molecular skeletons, contributing to the development of pharmaceuticals (Okumura et al., 1998).
Safety And Hazards
Safety information for “3,6-Dimethyl-2-pyridinamine” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
3,6-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMKUXXLKIOVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342141 | |
| Record name | 3,6-Dimethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-2-pyridinamine | |
CAS RN |
823-61-0 | |
| Record name | 3,6-Dimethyl-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)








![2-[(Dimethylamino)methyl]-4,6-dimethylphenol](/img/structure/B1296830.png)